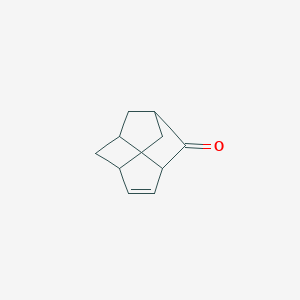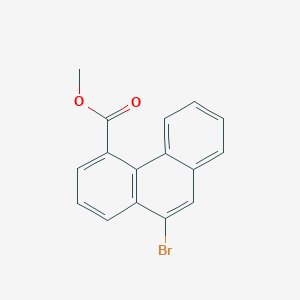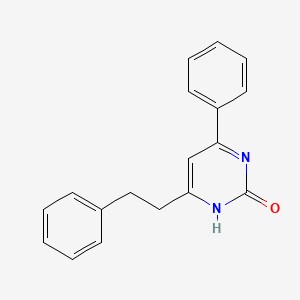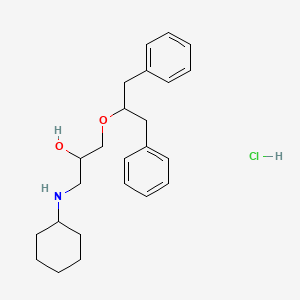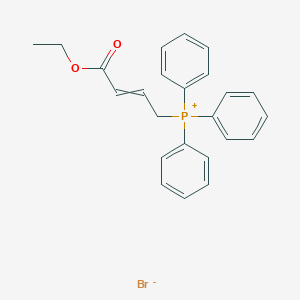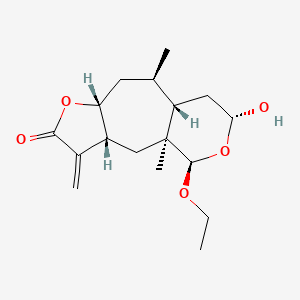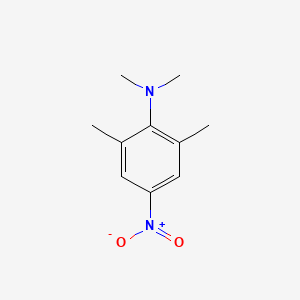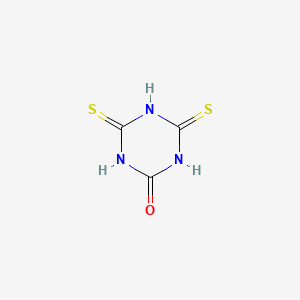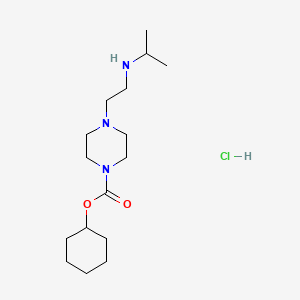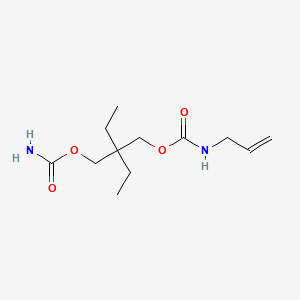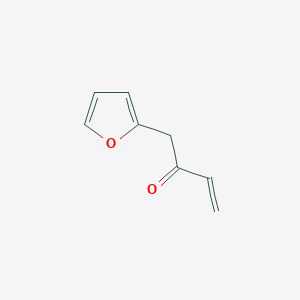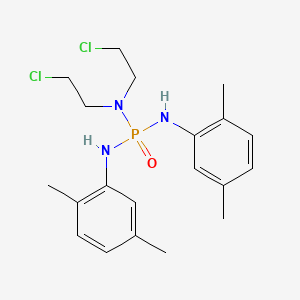
N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-chloroethyl) groups and bis(2,5-dimethylphenyl) groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide typically involves the reaction of 2-chloroethylamine with 2,5-dimethylphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphoric triamide derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which can result in cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form covalent bonds with nucleophilic sites in biomolecules is a key aspect of its activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,4-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,6-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(3,5-dimethylphenyl)phosphoric triamide
Uniqueness
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is unique due to the specific positioning of the dimethylphenyl groups, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
27578-77-4 |
|---|---|
Molecular Formula |
C20H28Cl2N3OP |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-(2,5-dimethylanilino)phosphoryl]-2,5-dimethylaniline |
InChI |
InChI=1S/C20H28Cl2N3OP/c1-15-5-7-17(3)19(13-15)23-27(26,25(11-9-21)12-10-22)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,24,26) |
InChI Key |
ONLCNUVSQIKLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(NC2=C(C=CC(=C2)C)C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


